molecular formula C13H19N B11907827 Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11907827
M. Wt: 189.30 g/mol
InChI Key: PYOQKQFFOQJVNY-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structural features, including a tetrahydroisoquinoline core with ethyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other cyclization methods. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in studies of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies on its molecular interactions and pathways are essential for understanding its full range of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Cis-1,3-dimethylcyclohexane
  • Trans-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-tetrahydroisoquinoline

Uniqueness

Cis-1-ethyl-2,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and substituent pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(1R,4S)-1-ethyl-2,4-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H19N/c1-4-13-12-8-6-5-7-11(12)10(2)9-14(13)3/h5-8,10,13H,4,9H2,1-3H3/t10-,13-/m1/s1

InChI Key

PYOQKQFFOQJVNY-ZWNOBZJWSA-N

Isomeric SMILES

CC[C@@H]1C2=CC=CC=C2[C@@H](CN1C)C

Canonical SMILES

CCC1C2=CC=CC=C2C(CN1C)C

Origin of Product

United States

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